Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)-
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Overview
Description
Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- is a compound that has garnered significant interest in the field of chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of an anthranilic acid moiety linked to a difluoromethylsulfonyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- typically involves the introduction of the difluoromethylsulfonyl group to an anthranilic acid derivative. One common method involves the reaction of anthranilic acid with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anthranilic acid derivatives.
Scientific Research Applications
Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid: A simpler analog without the difluoromethylsulfonyl group.
Difluoromethylsulfonyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Anthranilic acid, N-(o-((difluoromethyl)sulfonyl)phenyl)- is unique due to the presence of both the anthranilic acid moiety and the difluoromethylsulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
51679-51-7 |
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Molecular Formula |
C14H11F2NO4S |
Molecular Weight |
327.30 g/mol |
IUPAC Name |
2-[2-(difluoromethylsulfonyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H11F2NO4S/c15-14(16)22(20,21)12-8-4-3-7-11(12)17-10-6-2-1-5-9(10)13(18)19/h1-8,14,17H,(H,18,19) |
InChI Key |
WRSVUBULLHCPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2S(=O)(=O)C(F)F |
Origin of Product |
United States |
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